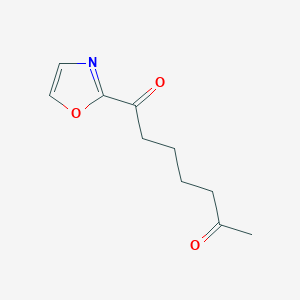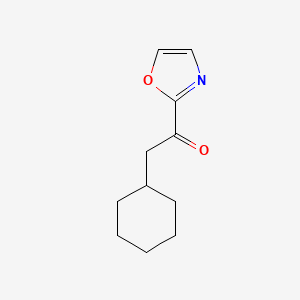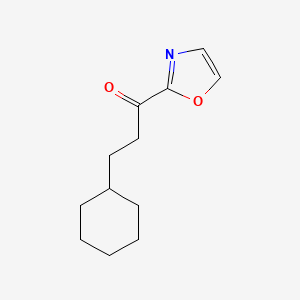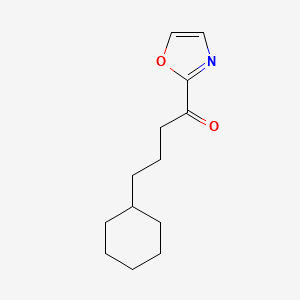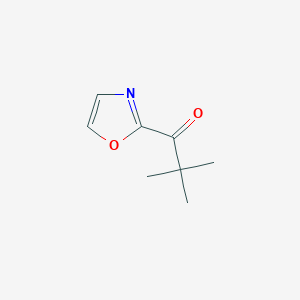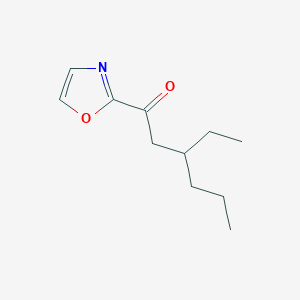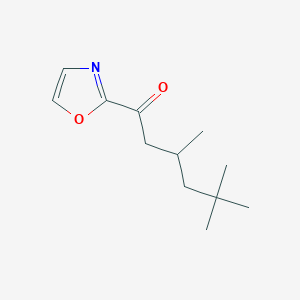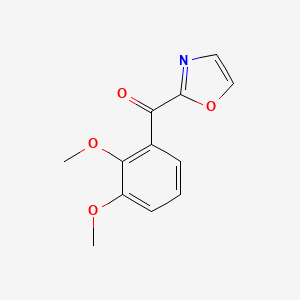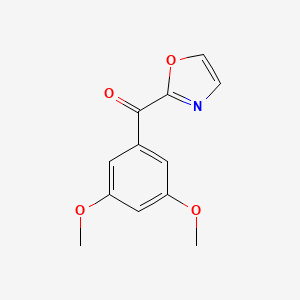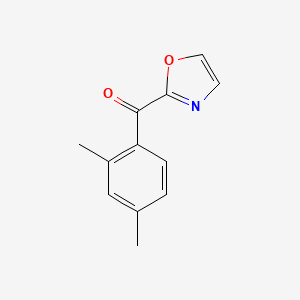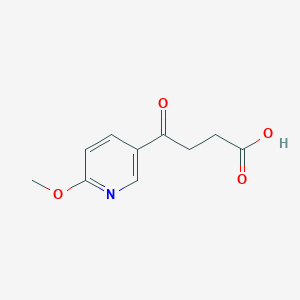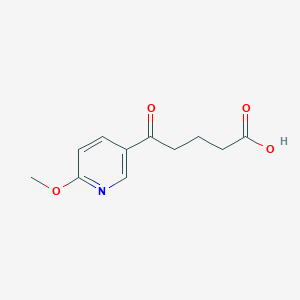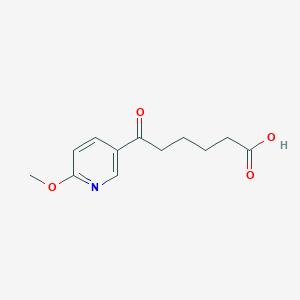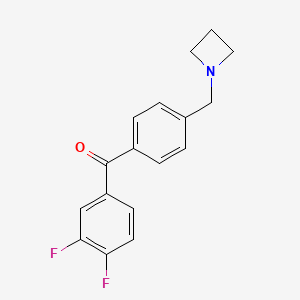
4'-Azetidinomethyl-3,4-difluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Azetidinomethyl-3,4-difluorobenzophenone is a chemical compound with the molecular formula C17H15F2NO . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds, such as 4,4’-Difluorobenzophenone, involves the acylation of fluorobenzene with p-fluorobenzoyl chloride. This conversion is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .Molecular Structure Analysis
The molecular structure of 4’-Azetidinomethyl-3,4-difluorobenzophenone consists of 17 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Applications De Recherche Scientifique
Biochemical Properties and Potential Therapeutic Uses
Inhibition of Human Leukocyte Elastase (HLE)
A study investigated the impact of substituents on 3,3-diethyl-1-[(benzylamino)carbonyl]-2-azetidinone, which is structurally related to 4'-Azetidinomethyl-3,4-difluorobenzophenone, in inhibiting HLE and its in vivo activity. Aryl carboxylic acid ethers at C-4 showed significant oral activity in a lung hemorrhage assay (Hagmann et al., 1993).
Antiproliferative Properties
Another research focused on 3-phenoxy-1,4-diarylazetidin-2-ones, related to 4'-Azetidinomethyl-3,4-difluorobenzophenone, revealing potent antiproliferative compounds in MCF-7 breast cancer cells. These compounds inhibited tubulin polymerization and induced G2/M arrest and apoptosis (Greene et al., 2016).
Cytotoxic Activity
A study synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to investigate their structure and biological characteristics. They observed anticancer effects in vitro with specific azetidinones showing potential as anticancer agents (Veinberg et al., 2003).
Synthesis and Chemical Properties
Synthesis Methods
Research has been conducted on efficient synthesis methods for azetidinones, providing insights into the chemical processes and potential for large-scale production. For instance, synthesis of Cytotoxic 1,3,4-trisubstituted 2-azetidinones (Veinberg et al., 2003) and novel azetidinones and thiazolidinones (Chopde et al., 2011).
Chemical Properties
Studies on the physicochemical properties, such as solubility and thermodynamic properties, of related compounds provide essential data for understanding the behavior and potential applications of 4'-Azetidinomethyl-3,4-difluorobenzophenone. An example is the study on the solubility of 4,4'-difluorobenzophenone in various solvents (Li et al., 2020).
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIFKNRGHPMFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642827 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3,4-difluorobenzophenone | |
CAS RN |
898757-05-6 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

